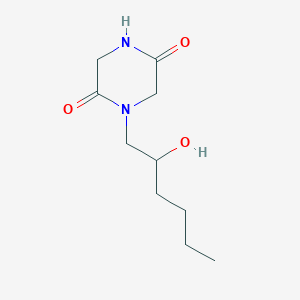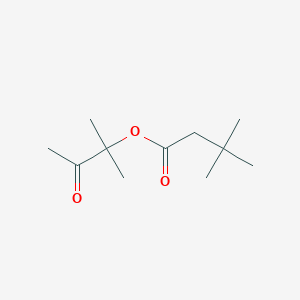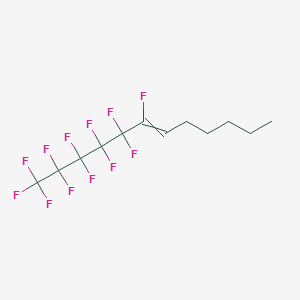
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a dodec-6-ene backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical inertness, and low surface energy, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene typically involves the fluorination of dodec-6-ene using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other substituents under specific conditions.
Addition Reactions: The double bond in the dodec-6-ene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated structure.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Addition: Hydrogenation catalysts or halogenating agents can facilitate addition reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required to modify the compound.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can result in fully saturated or halogenated products.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and stability.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts unique properties, such as:
Hydrophobicity: The compound is highly hydrophobic, making it useful in applications requiring water repellency.
Chemical Inertness: The strong carbon-fluorine bonds confer resistance to chemical degradation, enhancing the compound’s stability.
Biological Interactions: In biological systems, the compound’s fluorine content can influence interactions with biomolecules, potentially affecting cellular processes and imaging outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar properties but a different carbon backbone.
1,1,1,2,2,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar degree of fluorination but different structural features.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the dodec-6-ene backbone. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C12H12F12 |
|---|---|
Molekulargewicht |
384.20 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorododec-6-ene |
InChI |
InChI=1S/C12H12F12/c1-2-3-4-5-6-7(13)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h6H,2-5H2,1H3 |
InChI-Schlüssel |
QSMWTZRYLVVETD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
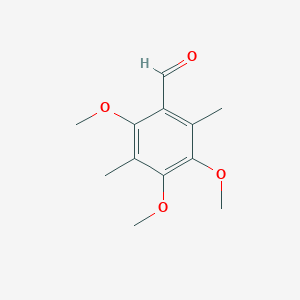
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
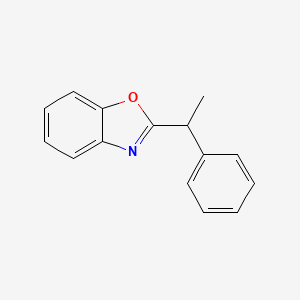
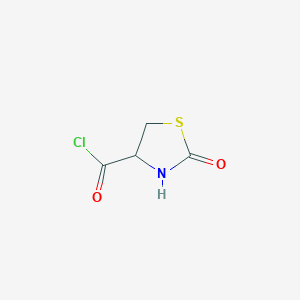
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
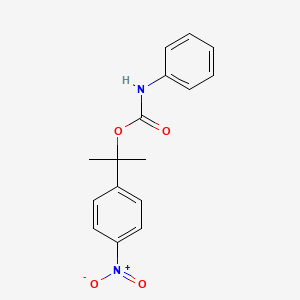
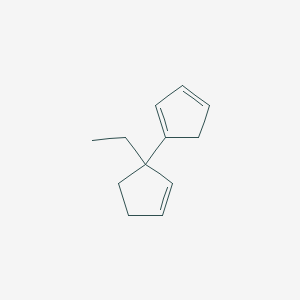

![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
